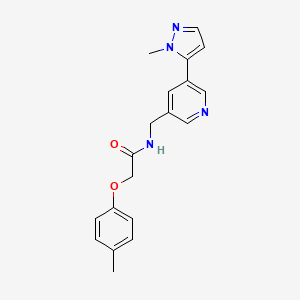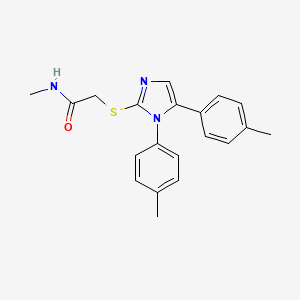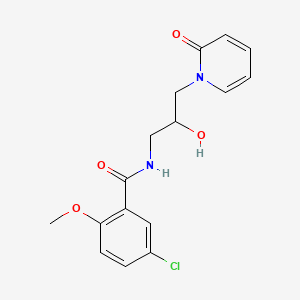![molecular formula C22H28N6O2 B2475709 8-(2-(dimetilamino)etil)-1,7-dimetil-3-(3-fenilpropil)-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona CAS No. 915933-00-5](/img/structure/B2475709.png)
8-(2-(dimetilamino)etil)-1,7-dimetil-3-(3-fenilpropil)-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- La naturaleza anfipática del compuesto le permite autoensamblarse en micelas de tamaño nanométrico. Los investigadores han modificado copolímeros de bloque con cadenas laterales de poli(2-(dimetilamino)etil metacrilato) (PDMAEMA) utilizando reacciones de “clic” químicas eficientes . Estas micelas pueden encapsular fármacos como la quercetina, un antioxidante, antiinflamatorio y agente anticancerígeno.
- Las nanopartículas de Ag inmovilizadas dentro de una capa de pincel de poli(DMAEMA) sirven como una plataforma de sensor para detectar moléculas orgánicas utilizando SERS . Esta aplicación tiene implicaciones en el monitoreo ambiental y el análisis químico.
- Los investigadores han explorado el comportamiento de hinchamiento de los hidrogeles que contienen este compuesto. Los estudios de hinchamiento a diferentes temperaturas y niveles de pH brindan información sobre su capacidad de respuesta y uso potencial como materiales inteligentes .
- Un sensor basado en un electrodo modificado con este compuesto demostró un amplio rango de detección para varios analitos, incluidos fenol, hidroquinona y bisfenol A. Su bajo límite de detección lo hace adecuado para aplicaciones de biosensado .
Sistemas de Administración de Medicamentos
Espectroscopia Raman Mejorada por Superficie (SERS)
Hidrogel Inteligente
Biosensores
En resumen, 8-(2-(dimetilamino)etil)-1,7-dimetil-3-(3-fenilpropil)-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona promete en diversos campos, desde la administración de fármacos hasta el biosensado. Sus propiedades únicas lo convierten en un candidato valioso para avanzar en la investigación científica y mejorar los resultados de la atención médica. 🌟
Propiedades
IUPAC Name |
6-[2-(dimethylamino)ethyl]-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-16-15-28-18-19(23-21(28)26(16)14-13-24(2)3)25(4)22(30)27(20(18)29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,15H,8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJUKTILFKSWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/new.no-structure.jpg)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2475632.png)
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)

![1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2475640.png)

![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2475645.png)


